molecular formula C10H14N2O6 B14754290 2'-O-methylpseudouridine

2'-O-methylpseudouridine

Katalognummer: B14754290
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: WGNUTGFETAXDTJ-OOJXKGFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-O-Methylpseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar. This modification is known to enhance the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methylpseudouridine typically involves the methylation of pseudouridine. This can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process .

Industrial Production Methods: Industrial production of 2’-O-methylpseudouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as chromatography are employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-O-Methylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-O-methylpseudouridine-5’-phosphate, while reduction can yield 2’-O-methyluridine .

Wissenschaftliche Forschungsanwendungen

2’-O-Methylpseudouridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2’-O-methylpseudouridine exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2’-O-Methylpseudouridine is unique compared to other similar compounds due to its specific methylation at the 2’ position. Similar compounds include:

Each of these compounds has distinct properties and applications, but 2’-O-methylpseudouridine is particularly valued for its role in enhancing RNA stability and reducing immunogenicity in therapeutic applications .

Eigenschaften

Molekularformel

C10H14N2O6

Molekulargewicht

258.23 g/mol

IUPAC-Name

5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1

InChI-Schlüssel

WGNUTGFETAXDTJ-OOJXKGFFSA-N

Isomerische SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O

Kanonische SMILES

COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.